4-[(2-carbamimidoyl-3,4-dihydro-1H-isoquinolin-7-yl)oxymethyl]-1-pyridin-4-ylpiperidine-4-carboxylic acid;methanesulfonic acid
Overview
Description
JTV-803 is a small molecule drug that functions as a selective and direct inhibitor of Factor Xa. It has been studied for its potential use in treating thrombosis and other cardiovascular diseases. The compound is known for its high selectivity and potency in inhibiting Factor Xa, making it a promising candidate for anticoagulant therapy .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of JTV-803 involves several key steps. Initially, protected hydroxy tetrahydroisoquinoline is treated with chloromethyl methyl sulfide in dimethylformamide (DMF) in the presence of sodium hydride to afford a methylsulfanyl derivative. This intermediate is then converted into a chloromethoxy compound by reaction with sulfuryl chloride .
Industrial Production Methods
Industrial production methods for JTV-803 are not extensively documented in the public domain. the synthesis typically involves standard organic synthesis techniques, including protection and deprotection steps, as well as the use of various reagents and catalysts to achieve the desired chemical transformations .
Chemical Reactions Analysis
Types of Reactions
JTV-803 undergoes several types of chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form various oxidized derivatives.
Reduction: Reduction reactions can be performed to modify the functional groups present in the molecule.
Substitution: JTV-803 can undergo substitution reactions, particularly at positions where reactive groups are present.
Common Reagents and Conditions
Oxidation: Common oxidizing agents such as hydrogen peroxide or potassium permanganate can be used.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are typically employed.
Substitution: Substitution reactions often involve reagents like alkyl halides or acyl chlorides under basic or acidic conditions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield various oxidized derivatives, while substitution reactions can introduce new functional groups into the molecule .
Scientific Research Applications
Chemistry: As a selective Factor Xa inhibitor, JTV-803 is used in research to study the mechanisms of blood coagulation and to develop new anticoagulant therapies.
Biology: The compound is used to investigate the biological pathways involving Factor Xa and its role in thrombosis and other cardiovascular diseases.
Medicine: JTV-803 has been evaluated in clinical trials for its potential use in treating thrombosis, disseminated intravascular coagulation, and other related conditions.
Industry: The compound’s high selectivity and potency make it a valuable tool in the development of new anticoagulant drugs
Mechanism of Action
JTV-803 exerts its effects by selectively inhibiting Factor Xa, an essential enzyme in the blood coagulation cascade. By binding to the active site of Factor Xa, JTV-803 prevents the conversion of prothrombin to thrombin, thereby inhibiting the formation of blood clots. This mechanism of action makes JTV-803 a potent anticoagulant with potential therapeutic applications in preventing and treating thrombotic disorders .
Comparison with Similar Compounds
Similar Compounds
DX-9065a: Another direct inhibitor of Factor Xa, studied for its anticoagulant properties.
Fondaparinux: A synthetic pentasaccharide that inhibits Factor Xa indirectly by binding to antithrombin.
Razaxaban: An orally active direct Factor Xa inhibitor.
BAY59-7939:
Uniqueness of JTV-803
JTV-803 is unique in its high selectivity and potency as a direct Factor Xa inhibitor. Unlike indirect inhibitors like Fondaparinux, JTV-803 does not require antithrombin for its activity, making it more effective in certain clinical settings. Additionally, its ability to inhibit Factor Xa directly and selectively reduces the risk of off-target effects and enhances its therapeutic potential .
Properties
CAS No. |
247131-79-9 |
---|---|
Molecular Formula |
C23H31N5O6S |
Molecular Weight |
505.6 g/mol |
IUPAC Name |
4-[(2-carbamimidoyl-3,4-dihydro-1H-isoquinolin-7-yl)oxymethyl]-1-pyridin-4-ylpiperidine-4-carboxylic acid;methanesulfonic acid |
InChI |
InChI=1S/C22H27N5O3.CH4O3S/c23-21(24)27-10-5-16-1-2-19(13-17(16)14-27)30-15-22(20(28)29)6-11-26(12-7-22)18-3-8-25-9-4-18;1-5(2,3)4/h1-4,8-9,13H,5-7,10-12,14-15H2,(H3,23,24)(H,28,29);1H3,(H,2,3,4) |
InChI Key |
NOBZETMXGVAWIM-UHFFFAOYSA-N |
SMILES |
CS(=O)(=O)O.C1CN(CC2=C1C=CC(=C2)OCC3(CCN(CC3)C4=CC=NC=C4)C(=O)O)C(=N)N |
Canonical SMILES |
CS(=O)(=O)O.C1CN(CC2=C1C=CC(=C2)OCC3(CCN(CC3)C4=CC=NC=C4)C(=O)O)C(=N)N |
Appearance |
Solid powder |
Purity |
>98% (or refer to the Certificate of Analysis) |
shelf_life |
>2 years if stored properly |
solubility |
Soluble in DMSO |
storage |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
Synonyms |
4-((2-amidino-1,2,3,4-tetrahydroisoquinolin-7-yloxy)methyl)-1-(4-pyridinyl)piperidine-4-carboxylic acid monomethanesulfonate trihydrate JTV 803 JTV-803 JTV803 |
Origin of Product |
United States |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.